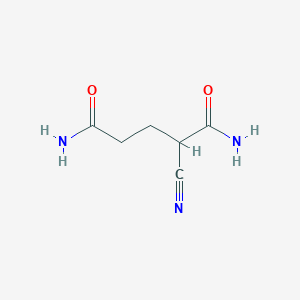
4-Méthylumbelliféryle butyrate
Vue d'ensemble
Description
4-Methylumbelliferyl butyrate is a chemical compound with the CAS number 17695-46-4. It is known for its unique structure, which combines a butanoic acid ester with a benzopyran moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Applications De Recherche Scientifique
4-Methylumbelliferyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other benzopyran derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl butyrate is butyrate esterase , an enzyme that plays a crucial role in the hydrolysis of ester bonds . This compound serves as a fluorogenic substrate for this enzyme .
Mode of Action
4-Methylumbelliferyl butyrate interacts with its target, butyrate esterase, through a process of hydrolysis . The enzyme cleaves the ester bond in the compound, leading to the release of butyric acid and 4-methylumbelliferone . The latter is a highly fluorescent compound, which allows for the easy detection and quantification of the enzymatic activity .
Biochemical Pathways
The hydrolysis of 4-Methylumbelliferyl butyrate by butyrate esterase is a key step in the metabolism of this compound . The resulting products, butyric acid and 4-methylumbelliferone, can then enter various biochemical pathways. Butyric acid, for instance, is a short-chain fatty acid that can serve as an energy source for cells, while 4-methylumbelliferone has been shown to have anti-inflammatory and anticancer properties .
Pharmacokinetics
It is known that the compound can be administered orally or intravenously . The compound is metabolized into 4-methylumbelliferone, which has higher exposure levels than the parent compound . More research is needed to fully understand the ADME properties of 4-Methylumbelliferyl butyrate and its impact on bioavailability.
Result of Action
The hydrolysis of 4-Methylumbelliferyl butyrate by butyrate esterase results in the production of butyric acid and 4-methylumbelliferone . The fluorescence of 4-methylumbelliferone allows for the detection and quantification of butyrate esterase activity . This can be particularly useful in the identification of certain bacterial species, such as M. catarrhalis, that produce this enzyme .
Action Environment
The action of 4-Methylumbelliferyl butyrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of butyrate esterase and, consequently, the rate of hydrolysis of the compound . Additionally, the compound’s stability may be affected by temperature, with lower temperatures typically favoring greater stability .
Analyse Biochimique
Biochemical Properties
4-Methylumbelliferyl butyrate is a substrate for esterases and lipases, such as butyrate esterase . When cleaved by these enzymes, it yields a fluorescent product, allowing for the detection and quantification of esterase activity.
Cellular Effects
The cellular effects of 4-Methylumbelliferyl butyrate are primarily related to its role as a substrate for esterase enzymes. The cleavage of 4-Methylumbelliferyl butyrate by these enzymes can influence various cellular processes. For instance, it has been used to identify Moraxella catarrhalis C4-esterase .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl butyrate involves its cleavage by esterase enzymes. This cleavage results in the production of a fluorescent product, which can be detected and quantified, providing a measure of esterase activity.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methylumbelliferyl butyrate in laboratory settings are largely dependent on the specific experimental conditions. It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
4-Methylumbelliferyl butyrate is involved in the metabolic pathway of esterases. Esterases cleave the compound, resulting in the production of a fluorescent product.
Méthodes De Préparation
The synthesis of 4-Methylumbelliferyl butyrate typically involves the esterification of butanoic acid with 4-methyl-2-oxo-2H-1-benzopyran-7-ol. One common method involves the reaction of butanoic acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Methylumbelliferyl butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ may yield carboxylic acids, while reduction with LiAlH₄ will produce alcohols.
Comparaison Avec Des Composés Similaires
4-Methylumbelliferyl butyrate can be compared with other similar compounds, such as:
Methyl acetoacetate:
7-Methylcoumarin: This compound has a similar benzopyran structure but lacks the butanoic acid ester group, resulting in different chemical and biological properties.
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-4-13(15)17-10-5-6-11-9(2)7-14(16)18-12(11)8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUJZVCZXWKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066246 | |
| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17695-46-4 | |
| Record name | 4-Methylumbelliferone butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17695-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYRYL 4-METHYLUMBELLIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY0NZ2Z72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methylumbelliferyl butyrate help identify Moraxella catarrhalis?
A: Moraxella catarrhalis possesses a specific enzyme called butyrate esterase (also known as C4-esterase). 4-Methylumbelliferyl butyrate acts as a substrate for this enzyme. When the enzyme cleaves the ester bond in 4-methylumbelliferyl butyrate, it releases 4-methylumbelliferone. 4-Methylumbelliferone is a fluorescent compound. Therefore, when Moraxella catarrhalis is present and active, the reaction mixture will fluoresce under UV light, enabling its identification. This method distinguishes Moraxella catarrhalis from other bacteria like Neisseria species, which lack this specific esterase activity [, , , ].
Q2: Are there any limitations to using 4-methylumbelliferyl butyrate for bacterial identification?
A: While highly useful, 4-methylumbelliferyl butyrate can produce false-positive results in some cases. This is mainly due to its potential instability and lack of complete specificity for butyrate esterase []. For instance, mixed bacterial cultures or certain species other than Moraxella catarrhalis might possess enzymes capable of hydrolyzing 4-methylumbelliferyl butyrate, leading to potential misidentification.
Q3: Beyond bacterial identification, what other applications utilize 4-methylumbelliferyl butyrate?
A3: 4-Methylumbelliferyl butyrate is a versatile tool in biochemical research. It's frequently used for:
- Enzyme characterization: Studying the activity, kinetics, and substrate specificity of esterases and lipases from various sources, including microorganisms, plants, and animals [, , , , , ].
- Enzyme screening: Identifying and isolating novel esterases and lipases from complex biological samples, such as metagenomic libraries, for biotechnological applications [].
Q4: Can you elaborate on the mechanism by which 4-methylumbelliferyl butyrate helps characterize enzymes?
A: 4-Methylumbelliferyl butyrate's utility stems from its ability to act as a fluorogenic substrate. When an esterase or lipase hydrolyzes the ester bond, the released 4-methylumbelliferone generates fluorescence. By measuring the rate of fluorescence increase, researchers can determine the enzyme's activity. Furthermore, by analyzing the enzyme's activity at different substrate concentrations, researchers can determine kinetic parameters like the Michaelis-Menten constant (Km), which provides insights into the enzyme's affinity for the substrate [].
Q5: How does the structure of 4-methylumbelliferyl butyrate relate to its function?
A5: The structure of 4-methylumbelliferyl butyrate is crucial for its function:
Q6: Have there been studies on modifying the structure of 4-methylumbelliferyl butyrate for improved functionality?
A: Research has explored modifying 4-methylumbelliferyl butyrate to enhance its specificity and stability. For example, scientists have developed a boron dipyrromethene (BODIPY) dye-based probe that demonstrates superior resistance to non-specific hydrolysis compared to the traditional 4-methylumbelliferyl butyrate probe []. This modified probe shows promise for more accurate and reliable detection of Moraxella catarrhalis by minimizing false-positive results.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


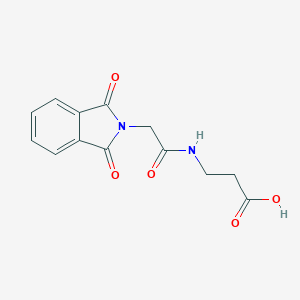
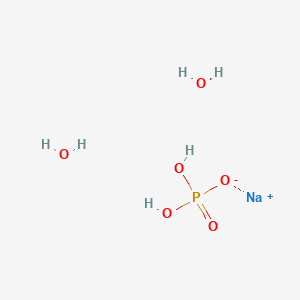
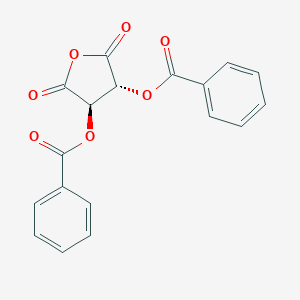
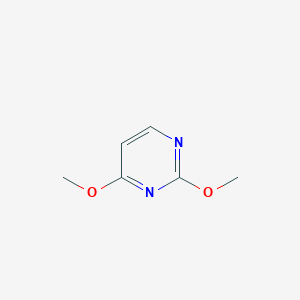
![3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate](/img/structure/B108407.png)
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)





